Zinc bis(dinonylnaphthalenesulphonate) is a chemical compound with the molecular formula and a molecular weight of approximately 984.79 g/mol. This compound is a zinc salt derived from dinonylnaphthalenesulfonic acid, known for its applications as a corrosion inhibitor and surfactant in various industrial processes. Its oil-soluble nature enhances its effectiveness in formulations where water resistance is crucial, making it valuable in lubricants and coatings .
The primary source of zinc bis(dinonylnaphthalenesulphonate) is through the reaction of dinonylnaphthalene with sulfuric acid to produce dinonylnaphthalenesulfonic acid, which is subsequently reacted with zinc oxide. This synthesis route highlights the compound's derivation from readily available organic materials, ensuring its accessibility for industrial use .
The synthesis of zinc bis(dinonylnaphthalenesulphonate) typically involves several key steps:
The synthesis requires precise control over reaction conditions, including temperature and reaction time, to optimize yield and minimize by-products. Industrial methods may involve larger-scale equipment capable of handling significant quantities of reactants while ensuring safety and efficiency .
The molecular structure of zinc bis(dinonylnaphthalenesulphonate) features two dinonylnaphthalene sulfonate groups coordinated to a zinc ion. This coordination imparts specific properties that enhance its performance as a surfactant and corrosion inhibitor.
Zinc bis(dinonylnaphthalenesulphonate) participates in various chemical reactions that are significant for its applications:
The reactivity of zinc bis(dinonylnaphthalenesulphonate) primarily involves interactions with metal surfaces and other organic compounds in formulations, which can lead to complexation or stabilization effects that are beneficial in industrial applications .
The mechanism by which zinc bis(dinonylnaphthalenesulphonate) acts as a corrosion inhibitor involves:
Research indicates that compounds like zinc bis(dinonylnaphthalenesulphonate) exhibit superior performance in preventing rust formation compared to other inhibitors due to their ability to form strong bonds with metal substrates .
Zinc bis(dinonylnaphthalenesulphonate) is utilized across various scientific and industrial fields:
The synthesis of zinc bis(dinonylnaphthalenesulphonate) begins with the alkylation of naphthalene using nonene (C₉H₁₈) via Friedel-Crafts catalysis. This reaction attaches nonyl groups to the naphthalene ring, forming di-nonylnaphthalene (DNN), a critical precursor. Industrial protocols typically employ aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) as Lewis acid catalysts, with AlCl₃ demonstrating superior regioselectivity for the 2,3-positions of naphthalene [1] [3].
Reaction efficiency depends on:
Post-reaction, the crude DNN undergoes distillation under reduced pressure (0.1 kPa, 240°C) to remove unreacted nonene, monoalkylated species, and catalyst residues. This step achieves ≥98% purity, essential for subsequent sulfonation [1].
Table 1: Optimization Parameters for Friedel-Crafts Alkylation
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Nonene:Naphthalene ratio | 2.2:1 | Minimizes monoalkylates |
Temperature | 40–50°C | Prevents rearrangements |
AlCl₃ Loading | 1.5–2.0 wt% | Maximizes dialkylation |
Distillation Pressure | 0.1 kPa | Separates DNN efficiently |
Sulfonation transforms DNN into dinonylnaphthalenesulfonic acid (DNNSA) using sulfur trioxide (SO₃) as the electrophilic agent. Modern industrial processes favor SO₃ over oleum or sulfuric acid due to its reduced water content, which minimizes hydrolysis side reactions and improves sulfonic acid yield [1] [4].
Key mechanistic insights include:
The reaction is highly exothermic (ΔH ≈ -150 kJ/mol), necessitating gradual SO₃ addition over 2–3 hours and inert gas sparging to prevent oxidation. Post-sulfonation, the mixture is quenched with water and phase-separated to isolate crude DNNSA (yield: 92–95%) [1] [8].
Table 2: Sulfonation Reaction Parameters and Outcomes
Condition | Industrial Standard | Effect on Product |
---|---|---|
SO₃:DNN Molar Ratio | 1.05:1 | Limits disulfonation |
Temperature | 40–45°C | Controls exotherm |
Solvent | Trichlorofluoromethane | Enhances heat transfer |
Addition Time | 2–3 hours | Prevents local overheating |
Metallization converts DNNSA into the zinc salt via neutralization. Two zinc sources dominate industrial use: zinc oxide (ZnO) and zinc chloride (ZnCl₂). Patent data demonstrates ZnO’s superiority, offering a 98% conversion efficiency compared to ZnCl₂’s 85–90% [1] [6].
Process details:
2 RSO₃H + ZnO → (RSO₃)₂Zn + H₂O
pH monitoring is critical; the reaction mixture is maintained at pH 6.5–7.0 to avoid incomplete metallization or zinc hydroxide precipitation. The resulting zinc sulfonate solution is concentrated to 50–60% solids before precipitation [1] [6].
Table 3: Metallization Efficiency Comparison
Zinc Source | Reaction Byproducts | Yield | Purification Challenges |
---|---|---|---|
ZnO (Zinc oxide) | H₂O | 98% | Low |
ZnCl₂ (Zinc chloride) | HCl, emulsions | 85–90% | High (emulsion formation) |
The final isolation of zinc bis(dinonylnaphthalenesulphonate) involves precipitation and washing, stages fraught with scalability issues. Industrial processes dissolve the metallized product in a low-polarity solvent (e.g., hexane) and precipitate it by adding polar co-solvents like ethanol or isopropanol [1] [6].
Key challenges include:
Drying presents additional hurdles; the hygroscopic product requires fluidized-bed dryers under nitrogen at 50–60°C to prevent oxidation or clumping. Process optimization achieves a free-flowing powder with ≤0.5% moisture and ≥99% purity [1] [6].
Table 4: Scalability Challenges and Industrial Solutions
Process Stage | Challenge | Industrial Mitigation |
---|---|---|
Precipitation | High viscosity | Heated solvents (60°C) |
Washing | Emulsion formation | Centrifugation/brine washes |
Filtration | Fine particle retention | Continuous centrifuges |
Drying | Hygroscopicity | Nitrogen-fluidized bed drying |
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